molecular formula C12H18N2O2 B1626267 2-[4-(2-Methylpropoxy)phenyl]acetohydrazide CAS No. 61904-59-4

2-[4-(2-Methylpropoxy)phenyl]acetohydrazide

Cat. No.: B1626267
CAS No.: 61904-59-4
M. Wt: 222.28 g/mol
InChI Key: PLYKLQRNDLKGJY-UHFFFAOYSA-N
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Description

2-[4-(2-Methylpropoxy)phenyl]acetohydrazide is an organic compound with the molecular formula C12H18N2O2. It is known for its applications in various scientific fields due to its unique chemical properties. The compound is characterized by the presence of a phenyl ring substituted with a 2-methylpropoxy group and an acetohydrazide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Methylpropoxy)phenyl]acetohydrazide typically involves the reaction of 4-(2-methylpropoxy)benzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol. The product is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Methylpropoxy)phenyl]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The phenyl ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce hydrazine derivatives.

Scientific Research Applications

2-[4-(2-Methylpropoxy)phenyl]acetohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(2-Methylpropoxy)phenyl]acetohydrazide involves its interaction with specific molecular targets. The acetohydrazide moiety is known to form stable complexes with metal ions, which can influence various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activities and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(2-Methoxy)phenyl]acetohydrazide
  • 2-[4-(2-Ethylpropoxy)phenyl]acetohydrazide
  • 2-[4-(2-Butylpropoxy)phenyl]acetohydrazide

Uniqueness

2-[4-(2-Methylpropoxy)phenyl]acetohydrazide is unique due to the presence of the 2-methylpropoxy group, which imparts distinct chemical and physical properties. This structural feature influences its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[4-(2-methylpropoxy)phenyl]acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-9(2)8-16-11-5-3-10(4-6-11)7-12(15)14-13/h3-6,9H,7-8,13H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLYKLQRNDLKGJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00492461
Record name 2-[4-(2-Methylpropoxy)phenyl]acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00492461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61904-59-4
Record name 2-[4-(2-Methylpropoxy)phenyl]acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00492461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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